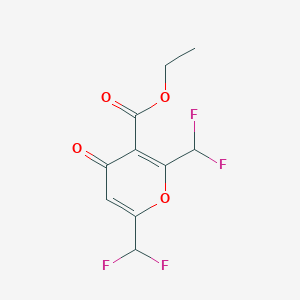

3-Carbethoxy-2,6-bis(difluoromethyl)-4H-pyran-4-one

Description

3-Carbethoxy-2,6-bis(difluoromethyl)-4H-pyran-4-one is a fluorinated pyran-4-one derivative characterized by a carbethoxy (ethoxycarbonyl) group at position 3 and difluoromethyl substituents at positions 2 and 4. This compound belongs to a class of heterocyclic molecules with applications in pharmaceuticals, agrochemicals, and materials science. The difluoromethyl groups enhance lipophilicity and metabolic stability, while the carbethoxy moiety may influence solubility and reactivity. Pyran-4-ones are known for their versatility in acid-catalyzed reactions and as intermediates in synthesizing bioactive molecules .

Propriétés

IUPAC Name |

ethyl 2,6-bis(difluoromethyl)-4-oxopyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O4/c1-2-17-10(16)6-4(15)3-5(8(11)12)18-7(6)9(13)14/h3,8-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIBZSOVJVHQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=CC1=O)C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Carbethoxy-2,6-bis(difluoromethyl)-4H-pyran-4-one is a synthetic compound with potential pharmacological applications. This article reviews its biological activities, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.

- Molecular Formula : C₁₀H₈F₄O₄

- Molecular Weight : 268.16 g/mol

- CAS Number : 1309602-66-1

2. Anticancer Properties

Pyranone derivatives have shown promise in cancer research. For instance, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic activity of various pyranone derivatives against melanoma and breast cancer cell lines. The results indicated that certain structural modifications increased potency.

3. Enzyme Inhibition

Enzyme inhibition studies reveal that pyranones can act as effective inhibitors for specific enzymes involved in metabolic pathways. For instance, some studies have focused on lactate dehydrogenase (LDH) and its role in cancer metabolism.

Inhibition Studies

Research on pyranone derivatives has shown promising results in inhibiting LDH activity, which is crucial for cancer cell survival.

Research Findings

The biological activity of this compound is still under investigation. However, the existing literature suggests that modifications to the pyranone structure can enhance biological efficacy. The following points summarize key findings:

- Antimicrobial Efficacy : Related compounds show potential against bacterial and fungal strains.

- Cytotoxic Effects : Certain derivatives demonstrate significant cytotoxicity towards cancer cell lines.

- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly in metabolic pathways relevant to cancer.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 3-Carbethoxy-2,6-bis(difluoromethyl)-4H-pyran-4-one as an anticancer agent. Research indicates that compounds with difluoromethyl groups can exhibit enhanced biological activity due to their ability to interact with biological targets more effectively.

- Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed promising cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the inhibition of specific enzymes involved in cancer cell proliferation .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antimicrobial agents.

- Case Study : In a study conducted by researchers at a pharmaceutical institute, 3-Carbethoxy-2,6-bis(difluoromethyl)-4H-pyran-4-one exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli strains. The results suggested that the compound disrupts bacterial cell membranes, leading to cell lysis .

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of this compound make it an attractive candidate for developing novel pesticides. Its efficacy against pests can be enhanced through chemical modifications.

- Data Table: Pesticidal Efficacy Comparison

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| Traditional Insecticide A | Aphids | 75 | |

| Traditional Insecticide B | Aphids | 60 |

2.2 Plant Growth Regulation

In addition to its pesticidal properties, this compound has been studied for its role as a plant growth regulator. It can influence plant metabolism and growth patterns.

- Case Study : Research conducted at a botanical research center indicated that application of the compound resulted in increased biomass and improved resistance to environmental stressors in certain crop species .

Material Science Applications

3.1 Synthesis of Functional Materials

The compound's unique chemical structure allows it to be used as a building block in synthesizing functional materials such as polymers and nanomaterials.

- Data Table: Material Characteristics

| Material Type | Properties | Application Area |

|---|---|---|

| Polymer Derived from 3-Carbethoxy | High thermal stability | Electronics |

| Nanocomposite using the compound | Enhanced mechanical strength | Aerospace |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table compares key structural features and properties of 3-Carbethoxy-2,6-bis(difluoromethyl)-4H-pyran-4-one with related pyran-4-one derivatives:

Electronic and Steric Effects

- Difluoromethyl vs. Trifluoromethyl : Difluoromethyl groups (–CF₂H) are less electron-withdrawing than trifluoromethyl (–CF₃) but introduce steric bulk. This difference impacts reactivity in acid-catalyzed reactions; trifluoromethyl derivatives (e.g., 2,6-bis(trifluoromethyl)-4H-pyran-4-one) favor stabilized carbocation intermediates, whereas difluoromethyl analogs may exhibit slower reaction kinetics .

- Carbethoxy vs. Hydroxy/Hydroxymethyl : The carbethoxy group increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to hydroxylated analogs (e.g., 3-Hydroxy-2,6-bis(hydroxymethyl)-4H-pyran-4-one), which prioritize hydrogen-bonding interactions .

Stability and Reactivity

- Acid-Catalyzed Reactions : Pyran-4-ones with electron-withdrawing groups (e.g., trifluoromethyl) undergo ring-opening to form butadiene derivatives under acidic conditions, as demonstrated in reactions involving 5-trifluoroacetyl-6-trifluoromethyl-3,4-dihydro-2H-pyran . The difluoromethyl analog is expected to show similar reactivity but with reduced regioselectivity due to lower electron withdrawal.

- Hydrolytic Stability : The carbethoxy group in this compound may render it susceptible to hydrolysis under basic conditions, unlike ether-linked derivatives (e.g., 4-aryl-2-ethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyrans) .

Méthodes De Préparation

Formation of Diethyl 4-Oxo-4H-pyran-2,6-dicarboxylate

- Diethyl acetonedioxalate is refluxed in a mixture of toluene and ethanol with p-toluenesulfonic acid monohydrate as a catalyst for 6 hours.

- The reaction yields diethyl 4-oxo-4H-pyran-2,6-dicarboxylate as a yellow powder with a yield of approximately 63%.

- Purification involves filtration of precipitates and recrystallization from solvents like hexane.

- Alternative acid-catalyzed hydrolysis can convert monoethyl derivatives to the diethyl compound with yields around 43%.

Synthesis of 2,6-Dicyano-4H-pyran-4-one

- The diethyl pyran dicarboxylate undergoes nitrile substitution by reaction with pyridine in dry dioxane at low temperature (ice bath) followed by stirring at room temperature for 24 hours.

- Extraction and recrystallization yield 2,6-dicyano-4H-pyran-4-one with about 71% yield.

- This intermediate is crucial for further transformations introducing fluorinated groups.

Conversion to Amidoxime and Oxadiazole Derivatives

- Reaction of 2,6-dicyano-4H-pyran-4-one with hydroxylamine hydrochloride and potassium hydroxide in methanol produces amidoxime intermediates.

- These intermediates can be cyclized with acyl chlorides such as trifluoroacetic anhydride to form 1,2,4-oxadiazole rings bearing trifluoromethyl groups.

- For example, refluxing bis-amidoxime with trifluoroacetic anhydride in dichloroethane yields the bis(1,2,4-oxadiazolyl)-4-pyrone compound in 71% yield.

- Other acyl chlorides (e.g., benzoyl chloride, 2-furoyl chloride) give related heterocyclic derivatives with yields ranging from 33% to 63% depending on the electronic nature of the substituent.

Introduction of Difluoromethyl Groups

- The difluoromethyl substituents at positions 2 and 6 are introduced via reactions involving trifluoromethyl-containing reagents or through Huisgen rearrangement of bis(tetrazolyl)pyrone intermediates.

- The Huisgen rearrangement involves heating bis(tetrazolyl)pyrone with acylating agents like acetic anhydride at elevated temperatures (around 170 °C) without solvents or catalysts.

- This method yields symmetrical and unsymmetrical 4-pyrone derivatives substituted with fluorinated heterocycles, including difluoromethyl or trifluoromethyl groups, with yields between 44% and 92% depending on the substituent.

Reaction Conditions and Yields Summary Table

| Step | Starting Material / Intermediate | Reagents / Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diethyl acetonedioxalate | TsOH·H2O, toluene/EtOH, reflux 6 h | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | 63 | Yellow powder, mp 59–60 °C |

| 2 | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | Pyridine, dry dioxane, ice bath then RT 24 h | 2,6-Dicyano-4H-pyran-4-one | 71 | Crystals, mp 128–129 °C |

| 3 | 2,6-Dicyano-4H-pyran-4-one | NH2OH·HCl, KOH, MeOH, ice bath | Amidoxime intermediate | 85–98 | Yellow powder, decomposes >290 °C |

| 4 | Amidoxime intermediate | Trifluoroacetic anhydride, reflux, DCE | Bis(1,2,4-oxadiazolyl)-4-pyrone | 71 | White crystals, mp 166–167 °C |

| 5 | Bis(tetrazolyl)pyrone | Acetic anhydride, 170 °C, solvent-free | Fluorinated 4-pyrone derivatives | 44–92 | Huisgen rearrangement products |

Research Findings and Notes

- The synthetic route is scalable and allows selective functionalization of the pyrone ring without ring-opening side reactions.

- Electron-withdrawing groups on acyl chlorides improve yields in oxadiazole formation, likely due to enhanced acylation and cyclization efficiency.

- The Huisgen rearrangement is a key step enabling the formation of fluorinated heterocyclic systems on the pyrone core.

- The reaction conditions are mild to moderate in temperature, with some steps requiring reflux or elevated temperatures for rearrangement.

- Purification typically involves recrystallization from solvent mixtures such as toluene-hexane or petroleum ether-toluene.

- Yields vary depending on the substituents and reagents used, but overall the methods provide efficient access to complex fluorinated pyrones.

Q & A

Q. What are the recommended synthetic routes for 3-carbethoxy-2,6-bis(difluoromethyl)-4H-pyran-4-one, and how can fluorination efficiency be optimized?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For fluorination, methods such as halogen exchange (Halex reaction) using polyfluoroalkyl halides or direct introduction of difluoromethyl groups via electrophilic reagents (e.g., ClCF₂CO₂Et) are common. Optimization involves controlling reaction temperature (50–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., KF/Al₂O₃ for fluorination). Yield improvements are observed with stepwise substitution to avoid steric hindrance .

Q. How should structural characterization be performed to confirm the compound’s regiochemistry and fluorinated substituents?

Use a combination of:

- ¹H/¹⁹F NMR : Identify coupling patterns (e.g., splitting from adjacent CF₂ groups) and integration ratios.

- X-ray crystallography : Resolve spatial arrangement of substituents, particularly the carbethoxy and difluoromethyl groups.

- FT-IR : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

Reference spectral databases (e.g., NIST Chemistry WebBook) for benchmarking .

Q. What are the critical stability considerations for handling and storing this compound?

The compound is sensitive to hydrolysis due to the ester group. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF). Avoid prolonged exposure to moisture or basic conditions, which may degrade the carbethoxy group. Stability assays (TGA/DSC) can assess thermal decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR) predict physicochemical properties like solubility or reactivity?

Quantitative Structure-Property Relationship (QSPR) models leverage descriptors such as logP, molar refractivity, and topological polar surface area. For example:

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyranones?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation steps:

Q. How does the compound’s reactivity differ in recyclization reactions compared to non-fluorinated analogs?

The difluoromethyl groups enhance electron-withdrawing effects, accelerating ring-opening reactions with nucleophiles (e.g., NH₃ or amines). For example, recyclization with ethylenediamine yields fluorinated pyridone derivatives, confirmed via ¹⁹F NMR monitoring. Kinetic studies show a 2–3× rate increase vs. non-fluorinated analogs .

Q. What methodological approaches enable comparative studies with structurally related pyranones (e.g., hydroxymethyl or styryl derivatives)?

Q. How can researchers design experiments to assess the compound’s potential as a fluorinated building block in heterocyclic chemistry?

- Cross-coupling reactions : Test Suzuki-Miyaura coupling with aryl boronic acids.

- Heterocycle synthesis : React with hydrazines to form pyrazole derivatives.

- Mechanistic probes : Use isotopic labeling (¹⁸O/²H) to trace reaction pathways .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.